

Bms 182874 for studying neointimal development in balloon-injured arteries

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Compound of Interest

Compound Name: Bms 182874

Cat. No.: B1667164

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Application Notes: BMS-182874 for Studying Neointimal Development

Introduction

BMS-182874 is a potent, selective, and orally active nonpeptide antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor and a mitogen for vascular smooth muscle cells (SMCs).[3] Following vascular injury, such as balloon angioplasty, the local expression of ET-1 and its ETA receptor increases, contributing significantly to the pathological processes of SMC proliferation and migration.[3][4] This leads to the formation of a neointima, a primary factor in restenosis (the re-narrowing of an artery). BMS-182874 serves as a critical research tool to investigate the role of the ET-1/ETA receptor axis in neointimal hyperplasia and to evaluate the therapeutic potential of ETA receptor antagonism in preventing restenosis.

Mechanism of Action

BMS-182874 competitively binds to the ETA receptor, effectively blocking the downstream signaling cascade initiated by ET-1. In vascular smooth muscle cells, ET-1 binding to the ETA receptor activates G-proteins (Gq/11), which in turn stimulate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This cascade ultimately promotes SMC proliferation and

migration, key events in neointimal development. By inhibiting the initial receptor activation, BMS-182874 blocks these cellular responses.

Quantitative Data Summary

The efficacy of BMS-182874 has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Efficacy and Binding Affinity of BMS-182874

Parameter	Model System	Value	Reference
Ki	Rat Vascular Smooth Muscle (A10) Cell Membranes	61 nM	
Ki	CHO Cells (expressing human ETA receptor)	48 nM	
Ki	ETB Receptors	> 50 µM	
IC50	VSM-A10 Cells	150 nM	
KB (Inhibition)	ET-1-stimulated Inositol Phosphate Accumulation	75 nM	
KB (Inhibition)	ET-1-stimulated Calcium Mobilization	140 nM	

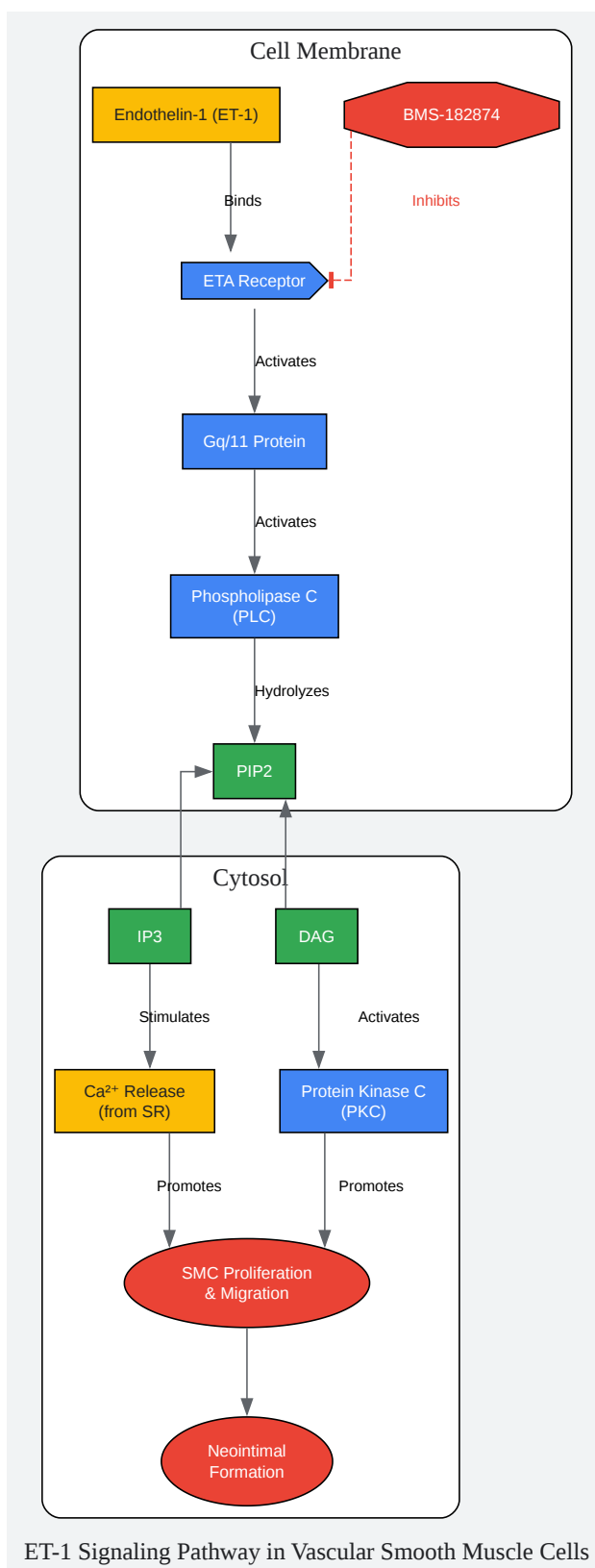
| KB (Antagonism) | ET-1-stimulated Force Development (Rabbit Artery) | 520 nM | |

Table 2: In Vivo Effects of BMS-182874 on Neointimal Development in Balloon-Injured Rat Carotid Arteries

Parameter	Dosing Regimen	Result	Reference
Neointimal Lesion Area	100 mg/kg/day (p.o.) for 3 weeks	35% decrease vs. vehicle	
Lesion/Media Ratio	100 mg/kg/day (p.o.) for 3 weeks	34% decrease vs. vehicle	

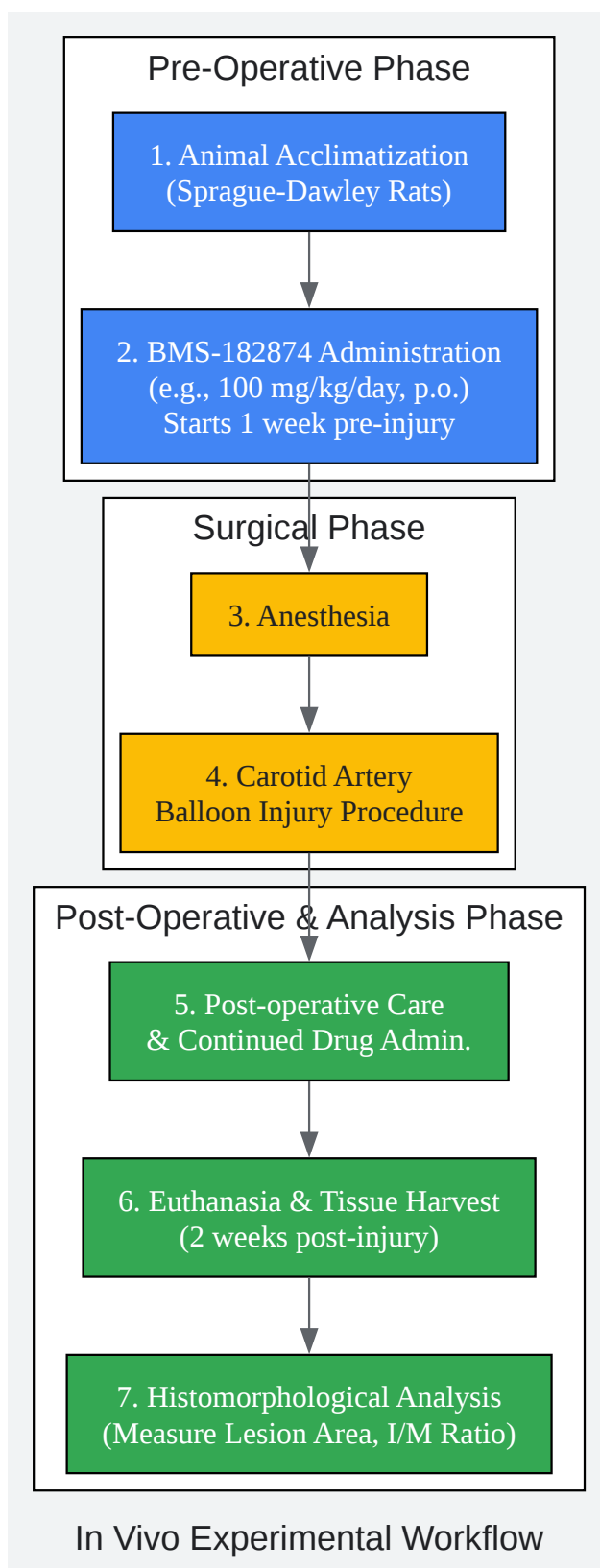
| [3H]Thymidine Incorporation | N/A (terminated 3 days post-injury) | 55% reduction | |

Visualized Signaling Pathway and Workflows



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Caption: ET-1/ETA receptor signaling cascade leading to neointima and its inhibition by BMS-182874.



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Caption: Workflow for studying BMS-182874 effects on neointimal development in a rat model.

Experimental Protocols

Protocol 1: Rat Carotid Artery Balloon Injury Model

This protocol describes the surgical procedure to induce neointimal hyperplasia in a rat carotid artery, a widely used model to study restenosis.

- 1. Animal Preparation:
 - Use male Sprague-Dawley rats (400-450 g).
 - Administer BMS-182874 (100 mg/kg) or vehicle orally (p.o.) via gavage once daily, beginning one week before the surgical procedure and continuing for two weeks after.
 - Anesthetize the rat using isoflurane (3.5-4.0% for induction, 1.5-2.0% for maintenance).
 - Place the animal in a supine position on a heated surgical platform. Apply ophthalmic ointment to prevent eye dryness.
- 2. Surgical Procedure:
 - Make a midline cervical incision to expose the left common, internal, and external carotid arteries.
 - Isolate a segment of the carotid artery vasculature and place temporary ligatures around the common, internal, and external carotid arteries to control blood flow.
 - Make a small incision (arteriotomy) in the external carotid artery.
 - Introduce a 2F Fogarty balloon catheter through the arteriotomy into the common carotid artery.
 - Inflate the balloon with saline to a consistent pressure and withdraw it with rotation three times to denude the endothelium and cause vessel distension.

- Remove the catheter, ligate the external carotid artery permanently, and remove the temporary ligatures from the common and internal carotid arteries to restore blood flow.
- Close the incision in layers.
- 3. Post-Operative Care:
 - Administer an analgesic (e.g., buprenorphine, 0.03 mg/kg) intramuscularly.
 - Provide subcutaneous sterile saline to compensate for fluid loss.
 - Monitor the animal until it fully recovers from anesthesia. Continue daily oral administration of BMS-182874 or vehicle for 14 days.

Protocol 2: In Vitro VSMC Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures DNA synthesis as an index of cell proliferation, which is inhibited by BMS-182874 in the presence of ET-1.

- 1. Cell Culture:
 - Culture rat aortic smooth muscle cells in appropriate media (e.g., DMEM with 10% FBS).
 - Plate cells in 24-well plates and grow to sub-confluence.
 - Make cells quiescent by serum-starving them for 24-48 hours.
- 2. Treatment:
 - Pre-incubate quiescent cells with various concentrations of BMS-182874 or vehicle for 30-60 minutes.
 - Stimulate the cells with a mitogen, such as ET-1.
 - After approximately 18-20 hours of stimulation, add [³H]thymidine (1 µCi/mL) to each well.
- 3. Measurement:

- Incubate for an additional 4-6 hours to allow for thymidine incorporation into newly synthesized DNA.
- Wash the cells twice with ice-cold PBS to remove unincorporated thymidine.
- Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA).
- Wash the precipitate with ethanol.
- Solubilize the DNA with a lysis buffer (e.g., 0.1 N NaOH).
- Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM) or as a percentage of the ET-1 stimulated control.

Protocol 3: Histomorphological Analysis of Neointima

This protocol is for the quantitative assessment of neointimal formation in arterial cross-sections.

- 1. Tissue Harvest and Preparation:
 - Two weeks post-injury, euthanize the animals and perfuse the vascular system with saline followed by a 4% paraformaldehyde (PFA) fixative at physiological pressure.
 - Excise the balloon-injured carotid artery segment.
 - Fix the vessel in 4% PFA overnight, then process for paraffin embedding.
- 2. Sectioning and Staining:
 - Cut 5 μ m thick serial cross-sections from the middle of the injured arterial segment.
 - Mount sections on slides and stain with Hematoxylin and Eosin (H&E) or Verhoeff-Van Gieson (VVG) stain to visualize the vessel layers and elastic laminae.
- 3. Morphometric Analysis:

- Use a microscope equipped with a digital camera and image analysis software (e.g., ImageJ).
- Measure the luminal area, the area circumscribed by the internal elastic lamina (IEL), and the area circumscribed by the external elastic lamina (EEL).
- Calculate the key parameters:
 - Intimal Area (Neointima): IEL Area - Luminal Area
 - Medial Area: EEL Area - IEL Area
 - Intima/Media (I/M) Ratio: Intimal Area / Medial Area. This ratio is the primary endpoint for assessing neointimal hyperplasia.

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